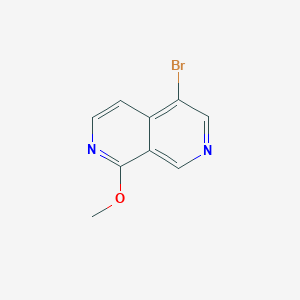

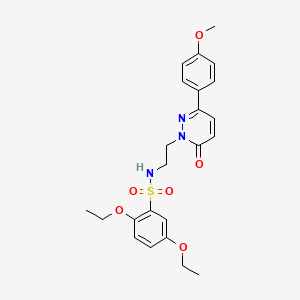

![molecular formula C17H19N5O4S B2523490 4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-sulfonamide CAS No. 1298033-83-6](/img/structure/B2523490.png)

4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-sulfonamide" is a chemical entity that appears to be a derivative of pyrazole and sulfonamide. Pyrazole derivatives are known for their wide range of biological activities, including inhibition of carbonic anhydrase enzymes, which are crucial for various physiological functions . The sulfonamide moiety is also significant in medicinal chemistry due to its presence in many therapeutic agents .

Synthesis Analysis

The synthesis of pyrazole-sulfonamide derivatives typically involves starting from a suitable precursor, such as a nitrophenyl-phenyl-pyrazole dicarboxylic acid or a substituted benzaldehyde, followed by a series of chemical reactions including cyclization and sulfonamide formation . The structures of the synthesized molecules are characterized using various spectroscopic methods, including FT-IR, NMR (1H, 13C, and sometimes 19F), and mass spectrometry .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of pyrazole-sulfonamide derivatives can be obtained using computational techniques like Density Functional Theory (DFT). These studies provide insights into the molecular electrostatic potential, which helps predict sites for electrophilic and nucleophilic attacks, and the intramolecular interactions can be interpreted using Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) analysis .

Chemical Reactions Analysis

The chemical reactivity of pyrazole-sulfonamide derivatives can be studied through various analyses, including the investigation of their inhibitory effects on enzymes like carbonic anhydrase. The Ki values of these compounds indicate their potency as inhibitors, and structure-activity relationships can be elucidated from these data . Additionally, polarographic studies can reveal the reduction processes of these compounds in different pH conditions, indicating their electrochemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole-sulfonamide derivatives, such as their thermodynamic properties, can be analyzed through temperature-dependent studies. Quantum mechanical calculations can provide information on non-linear properties like electric dipole moment and hyperpolarizability, as well as molecular orbital analyses that include parameters like chemical hardness, potential, electronegativity, and electrophilicity . These properties are essential for understanding the interaction of these compounds with biological systems and their potential as therapeutic agents.

Scientific Research Applications

Inhibition of Carbonic Anhydrases

4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-sulfonamide and its derivatives have been extensively studied for their inhibitory effects on carbonic anhydrases, crucial enzymes involved in various biochemical processes. These compounds exhibit significant inhibitory activities against human carbonic anhydrase isoenzymes (hCA I and hCA II), with inhibition constants indicating potent activity. This property is vital for therapeutic applications in conditions where carbonic anhydrase activity is implicated, such as glaucoma, epilepsy, and edema (Kucukoglu et al., 2016), (Ozgun et al., 2019).

Potential in Cancer Therapy

The compound and its related derivatives have demonstrated cytotoxic activities against various tumor and non-tumor cell lines. Certain derivatives showed promising tumor selectivity and can be considered as lead molecules for further investigations in cancer therapy, potentially offering new avenues for treating different types of cancer (Kucukoglu et al., 2016).

Enzyme Inhibition Beyond Carbonic Anhydrases

Beyond inhibiting carbonic anhydrases, these compounds have also shown potent inhibitory effects on other enzymes like acetylcholinesterase (AChE), which is crucial in neurotransmission. This property suggests potential applications in treating diseases where AChE activity is a concern, such as Alzheimer's disease (Ozgun et al., 2019).

Structural and Functional Insights

Studies involving the synthesis and characterization of these compounds and their derivatives provide valuable insights into their structural and functional aspects. Understanding the relationship between structure and activity is crucial for designing more effective and specific inhibitors or therapeutic agents. These insights are fundamental in medicinal chemistry for the development of new compounds with desired biological activities (Komshina et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(3,5-dimethylpyrazole-1-carbonyl)-N-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4S/c1-10-9-11(2)22(20-10)17(23)15-12(3)18-19-16(15)27(24,25)21-13-5-7-14(26-4)8-6-13/h5-9,21H,1-4H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMRELLIGULUIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=C(NN=C2S(=O)(=O)NC3=CC=C(C=C3)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

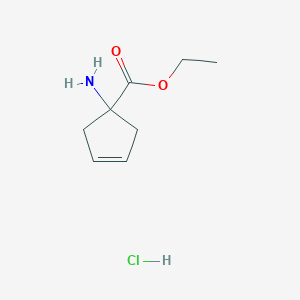

![2-[(1-Methoxynaphthalen-2-yl)oxymethyl]oxirane](/img/structure/B2523407.png)

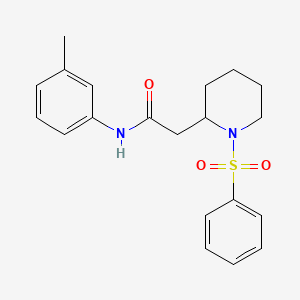

![1-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-4-(2-fluorophenyl)piperazine](/img/structure/B2523409.png)

![5-[[4-(Trifluoromethyl)phenyl]methyl]-1,2,4-thiadiazol-3-amine](/img/structure/B2523413.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2523416.png)

![2-(4-Fluoroanilino)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B2523424.png)

![[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2523426.png)

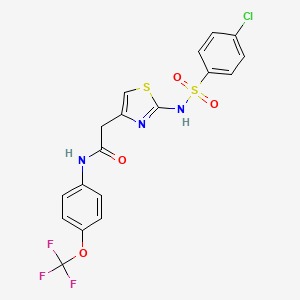

![N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2523427.png)

![2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2523429.png)